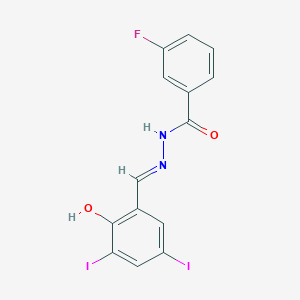
1-(2-furylmethyl)-4-(propylsulfonyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-(propylsulfonyl)piperazine oxalate, commonly known as PFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFP is a piperazine derivative that has been synthesized using different methods and has been extensively studied for its biological properties and mechanism of action.
Mecanismo De Acción
PFP acts as an antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate-binding site. PFP irreversibly binds to the receptor, resulting in a long-lasting blockade of its activity. This mechanism of action has been used to study the role of NMDA receptors in various physiological and pathological processes, such as synaptic plasticity, pain perception, and neurodegenerative diseases.
Biochemical and Physiological Effects:
PFP has been shown to have various biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, PFP has been shown to inhibit the activity of other ion channels, such as the voltage-gated potassium channel and the transient receptor potential channel. PFP has also been shown to have analgesic properties, as it can block the transmission of pain signals in the spinal cord. Additionally, PFP has been shown to have neuroprotective effects, as it can prevent the death of neurons in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PFP in lab experiments is its selective and irreversible blockade of the NMDA receptor. This allows for the specific study of the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using PFP is its potential toxicity, as it can cause cell death at high concentrations. Additionally, the irreversible nature of PFP binding to the NMDA receptor can make it difficult to study the recovery of receptor function after blockade.
Direcciones Futuras
For research on PFP include the development of more selective and less toxic NMDA receptor antagonists, the study of the role of NMDA receptors in neurological and psychiatric disorders, and the potential use of PFP as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
Several methods have been reported for the synthesis of PFP. One of the most commonly used methods involves the reaction of 2-(furan-2-ylmethyl)piperazine with propylsulfonyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt of PFP. The purity and yield of the synthesized compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
PFP has been extensively studied for its potential applications in various fields of science. One of the main applications of PFP is in the field of neuroscience, where it has been used as a tool to study the function and regulation of neurotransmitter receptors. PFP has been shown to selectively and irreversibly block the activity of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. PFP has also been used in the study of other ion channels, such as the voltage-gated potassium channel and the transient receptor potential channel.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.C2H2O4/c1-2-10-18(15,16)14-7-5-13(6-8-14)11-12-4-3-9-17-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVOWZHJODSESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CO2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furan-2-ylmethyl-4-(propane-1-sulfonyl)-piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)

![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6123801.png)

